3-(5-((Dipropylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol

Description

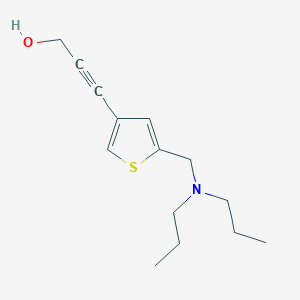

3-(5-((Dipropylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol is a synthetic organic compound featuring a thiophene ring substituted with a dipropylamino-methyl group at the 5-position and a propargyl alcohol (-CH₂C≡CH-OH) moiety at the 3-position. This structure combines a heteroaromatic system (thiophene) with a tertiary amine (dipropylamino) and a reactive propargyl alcohol group. The compound is likely employed as a pharmaceutical intermediate, given the prevalence of thiophene and propargyl alcohol motifs in drug discovery, particularly for click chemistry applications or further functionalization .

Properties

Molecular Formula |

C14H21NOS |

|---|---|

Molecular Weight |

251.39 g/mol |

IUPAC Name |

3-[5-[(dipropylamino)methyl]thiophen-3-yl]prop-2-yn-1-ol |

InChI |

InChI=1S/C14H21NOS/c1-3-7-15(8-4-2)11-14-10-13(12-17-14)6-5-9-16/h10,12,16H,3-4,7-9,11H2,1-2H3 |

InChI Key |

BGOZINXWYDLGND-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)CC1=CC(=CS1)C#CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-((Dipropylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol typically involves multiple steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Introduction of the Dipropylamino Group: The dipropylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the thiophene ring is replaced by the dipropylamino group.

Attachment of the Propynol Group: The propynol group can be attached through Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(5-((Dipropylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Reagents such as alkyl halides, acyl halides, and various nucleophiles or electrophiles are used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alkenes and alkanes.

Substitution: Various substituted thiophenes depending on the reagents used.

Scientific Research Applications

3-(5-((Dipropylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(5-((Dipropylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol depends on its specific application:

Biological Activity: The compound may interact with cellular targets such as enzymes, receptors, or DNA, leading to various biological effects.

Chemical Reactivity: The presence of the dipropylamino group, thiophene ring, and propynol group allows for diverse chemical interactions and reactivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with 3-(5-(Pyrrolidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-ol

The closest structural analog is 3-(5-(Pyrrolidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-ol (CAS: 1249839-87-9), which replaces the dipropylamino group with a pyrrolidin-1-ylmethyl substituent . Key differences include:

- Amino Group Basicity: The cyclic pyrrolidine (secondary amine) is less basic and more conformationally restricted than the linear dipropylamino (tertiary amine) group.

- Synthetic Utility: Both compounds serve as intermediates, but the dipropylamino variant may offer greater flexibility for alkylation or quaternization reactions due to its tertiary amine.

Comparison with Thiophene-Containing Amines

- Hydroxyl Position : The propargyl alcohol group in the target compound introduces a reactive alkyne, absent in simpler thiophene-amines.

Comparison with Propargyl Alcohol Derivatives

Compounds like 1-(2-Azidophenyl)-3-(4-methoxyphenyl)prop-2-yn-1-ol () and 3-hydroxyprop-2-yn-1-yl triazole derivatives () highlight the versatility of propargyl alcohol groups in click chemistry . The target compound’s thiophene-dipropylamino scaffold may confer unique electronic or steric effects during copper-catalyzed azide-alkyne cycloaddition (CuAAC), compared to aryl-substituted analogs.

Structural Characterization

Crystallographic analysis using SHELXL () or visualization via Mercury CSD () would reveal hydrogen-bonding patterns involving the propargyl hydroxyl and packing interactions influenced by the dipropylamino group’s flexibility . Compared to rigid pyrrolidine analogs, the target compound may exhibit less ordered crystal packing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.